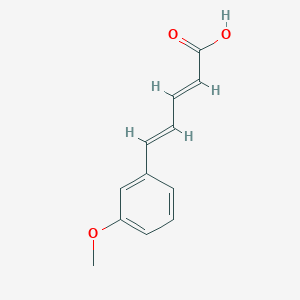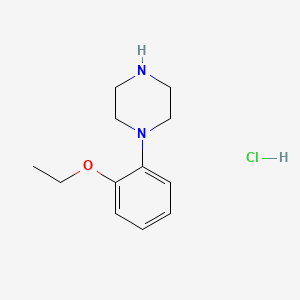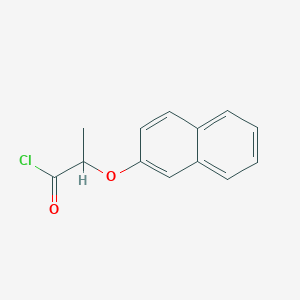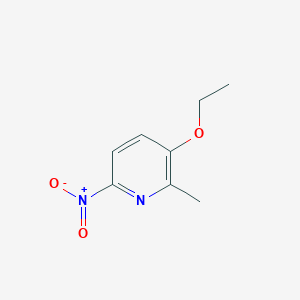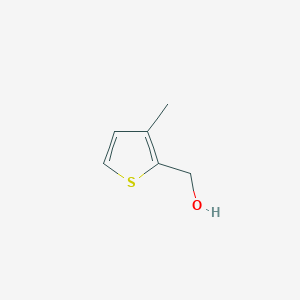
1,1'-Biphenyl, 4-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of biphenyl derivatives has been explored in various studies. For instance, the molecule 4,4''''-di-n-octyl-p-quaterphenyl was synthesized using a nickel-catalyzed cross-coupling reaction, demonstrating a straightforward approach to creating complex organic molecules with potential applications in materials science due to their liquid-crystalline properties . Another study focused on the synthesis of biphenyl-containing poly(1-phenyl-octyne)s, which were created through multistep reaction routes and catalyzed by a WCl6-Ph4Sn catalyst, indicating the versatility of biphenyl derivatives in polymer chemistry . Additionally, the synthesis of 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds was examined using density functional theory, highlighting the importance of computational methods in understanding and optimizing synthetic pathways .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives has been elucidated using various techniques. Single-crystal X-ray diffraction was employed to determine the structure of a neutral extended viologen, revealing contributions from a diradical form to its electronic structure . In another study, the crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one was confirmed by X-ray diffraction, showcasing the intra-molecular interactions and stabilization by short contacts . These findings underscore the complexity of biphenyl derivatives' molecular structures and the importance of advanced analytical techniques in their characterization.
Chemical Reactions Analysis
The reactivity of biphenyl derivatives has been investigated in the context of polymerization and other chemical transformations. The biphenyl derivative with two benzoylphenoxy groups was shown to be an efficient acyl-acceptant monomer for Friedel–Crafts acylation polymerization, leading to the formation of wholly aromatic polyketones . This demonstrates the biphenyl core's ability to participate in complex chemical reactions, resulting in materials with desirable properties such as high thermal stability and solubility in organic solvents.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structures. For example, the extended viologen derivative synthesized in one study exhibited a transition to a liquid-crystalline phase, indicating potential applications in materials science . The biphenyl-containing poly(1-phenyl-octyne)s displayed high thermal stability and emitted blue and blue-green light upon photoexcitation, suggesting their use in optoelectronic devices . Furthermore, the thermal and photoluminescent properties of entangled complexes based on 4,4'-bis(1-imidazolyl)biphenyl were studied, revealing their potential in the development of new luminescent materials .
Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
Research on metal-organic coordination polymers incorporating biphenyl derivatives has demonstrated their strong luminescent emission, suggesting potential applications as optical materials. These compounds, through hydrothermal synthesis, yield structures with unique photoluminescent properties, making them candidates for use in light-emitting devices and sensors (Zang et al., 2009).
Environmental Remediation
Biphenyl dioxygenases are enzymes that play a crucial role in the biodegradation of polychlorinated biphenyls (PCBs), toxic environmental pollutants. The functional versatility of these enzymes, including their application in the directed evolution for environmental remediation, underscores the importance of biphenyl compounds in biotechnological approaches to pollution cleanup (Furukawa et al., 2004).
Pharmaceutical and Biomedical Applications
Several biphenyl derivatives have been synthesized and studied for their biological activities, such as tyrosinase inhibition, which is relevant in the treatment of conditions like hyperpigmentation. The significant anti-tyrosinase activities of these compounds, comparable to that of standard inhibitors like kojic acid, highlight their potential in dermatological applications (Kwong et al., 2017).
Material Science and Engineering
The synthesis of biphenyl-containing polymers and coordination frameworks has revealed a wide range of structural motifs and properties, from 1D to 3D networks. These materials exhibit interesting characteristics such as high thermal stability and unique mechanical properties, making them suitable for applications in electronics, coatings, and structural materials (Sun et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPEDHRZNHTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513878 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 4-(2-propenyl)- | |
CAS RN |
20120-35-8 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

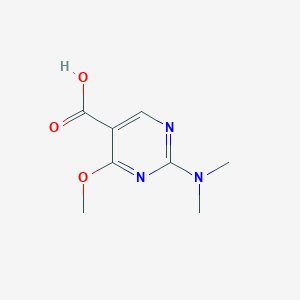
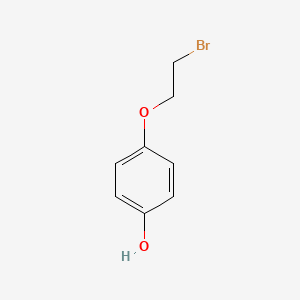

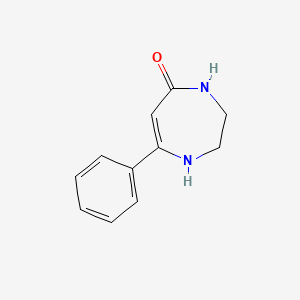
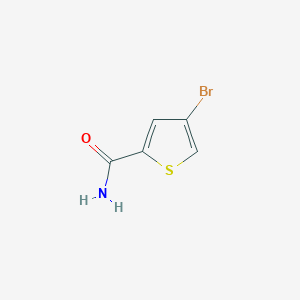
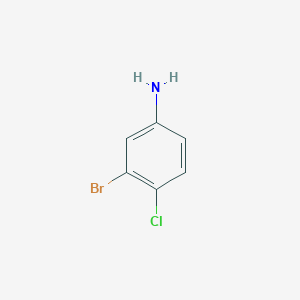
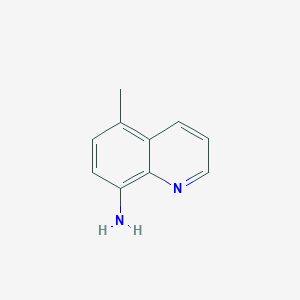
![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)
